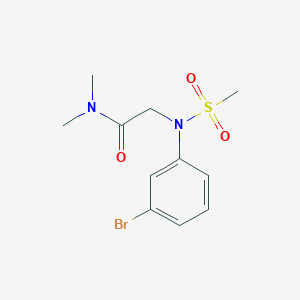
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention in scientific research due to its diverse applications in various fields. It is commonly known as DPPN and is a yellow crystalline powder. DPPN has been found to exhibit remarkable properties such as high thermal stability, fluorescence, and photochromic behavior.
Wirkmechanismus
The mechanism of action of DPPN is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DPPN has been found to interact with DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been suggested that DPPN may inhibit the activity of enzymes such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
DPPN has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a low inhibitory effect on the growth of normal human fibroblast cells, indicating its potential as a selective anticancer agent. DPPN has also been found to exhibit antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPPN is its high thermal stability, which makes it suitable for use in high-temperature applications. DPPN also exhibits strong fluorescence properties, which make it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations of DPPN is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
For research include the synthesis of DPPN derivatives with improved properties and the investigation of its potential as a photosensitizer for photodynamic therapy in cancer treatment.
Synthesemethoden
The synthesis of DPPN involves the reaction of 3,5-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPPN. The purity of the synthesized DPPN can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DPPN has been extensively studied for its potential applications in various fields such as optoelectronics, materials science, and medicinal chemistry. In optoelectronics, DPPN has been used as a fluorescent probe for the detection of metal ions. In materials science, DPPN has been incorporated into polymers to enhance their thermal stability and fluorescence properties. In medicinal chemistry, DPPN has been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-11(2)9-13(8-10)16-17-15(18-22-16)12-3-5-14(6-4-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPBGRBOHQTMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)


![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)



![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
